![molecular formula C16H19NOS B5727750 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)
4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNTX and is a thiomorpholine derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine is not fully understood. However, studies have suggested that the compound exerts its effects through the inhibition of various signaling pathways. The compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, the compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. The compound may also modulate other signaling pathways, which need further investigation.
Biochemical and Physiological Effects:
4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. The compound has also been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine in lab experiments include its high purity and yield, its well-established synthesis method, and its promising results in various studies. However, the limitations of using the compound include its limited solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal concentration and duration of treatment for different applications.
Zukünftige Richtungen
There are several future directions for the study of 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine. One direction is to investigate the compound's potential applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the compound's mechanism of action in more detail and identify its molecular targets. Additionally, studies are needed to optimize the synthesis method and improve the compound's solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Conclusion:
4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine is a promising compound that has shown potential applications in various scientific research fields. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Further studies are needed to determine the optimal concentration and duration of treatment, identify the compound's molecular targets, and investigate its potential applications in other diseases. Overall, 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine is a compound that holds great promise for the future of scientific research.
Synthesemethoden
The synthesis of 4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine involves the reaction between 4-methoxy-1-naphthaldehyde and thiomorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification. The synthesis method has been optimized to obtain high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. Studies have also shown that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, the compound has shown neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-[(4-methoxynaphthalen-1-yl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-18-16-7-6-13(12-17-8-10-19-11-9-17)14-4-2-3-5-15(14)16/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPIZUXXJMTUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxynaphthalen-1-yl)methyl]thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)
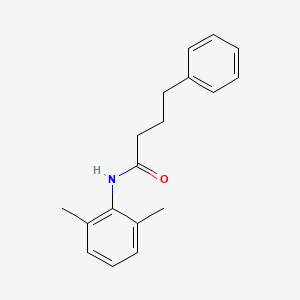
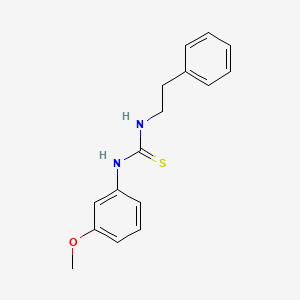
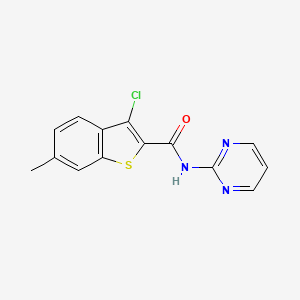

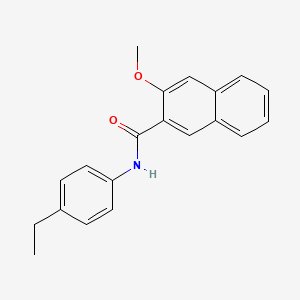
![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
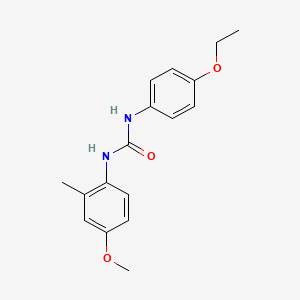
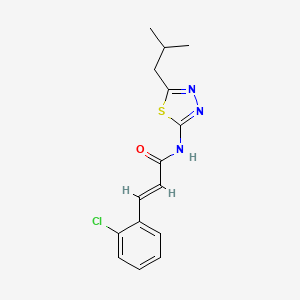
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)
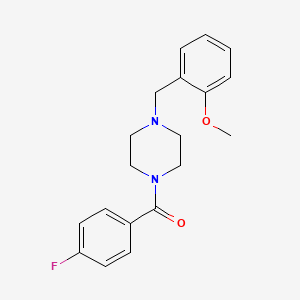
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)